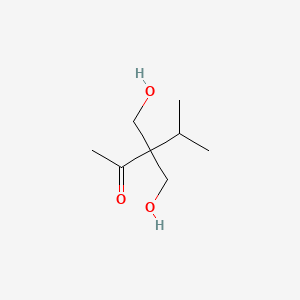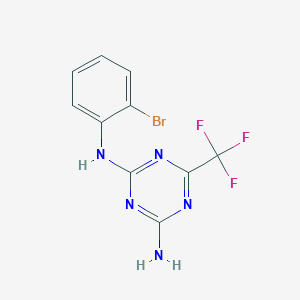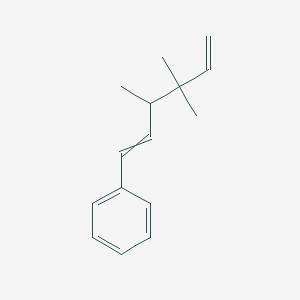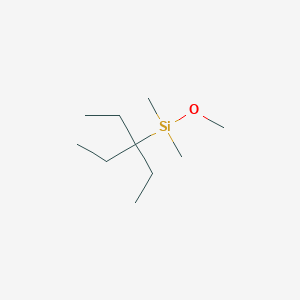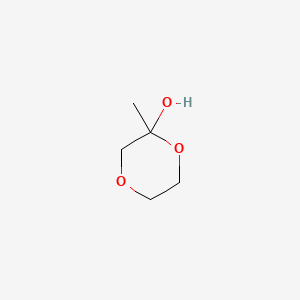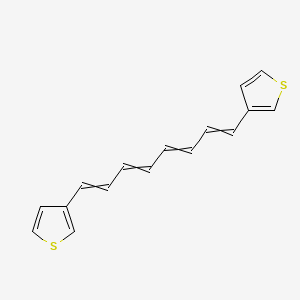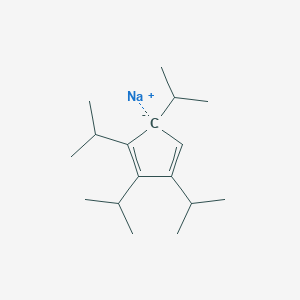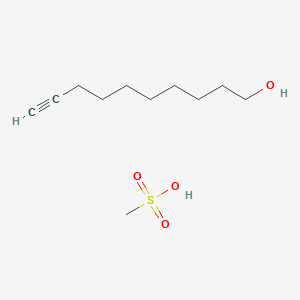
Dec-9-yn-1-ol;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dec-9-yn-1-ol;methanesulfonic acid is a compound that combines the properties of an alkyne alcohol and a sulfonic acid. The compound has the molecular formula C11H22O4S and a molecular weight of 250.355 g/mol . It is known for its unique chemical structure, which includes a triple bond (alkyne) and a hydroxyl group (alcohol) attached to a long carbon chain, along with a methanesulfonic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dec-9-yn-1-ol;methanesulfonic acid typically involves the reaction of 9-decyn-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of methanesulfonyl chloride. The reaction can be represented as follows:
9-Decyn-1-ol+Methanesulfonyl chloride→Dec-9-yn-1-ol;methanesulfonic acid
Industrial Production Methods
Industrial production methods for methanesulfonic acid involve the oxidation of dimethylsulfide using various oxidizing agents such as oxygen, chlorine, or nitric acid . The process developed by BASF involves the oxidation of dimethyldisulfide with nitric acid, which is then restored using atmospheric oxygen .
Análisis De Reacciones Químicas
Types of Reactions
Dec-9-yn-1-ol;methanesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The triple bond can be reduced to a double or single bond.
Substitution: The methanesulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of methanesulfonate esters.
Aplicaciones Científicas De Investigación
Dec-9-yn-1-ol;methanesulfonic acid has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dec-9-yn-1-ol;methanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The alkyne group can participate in click chemistry reactions, while the methanesulfonic acid group can act as a strong acid catalyst in various chemical processes . The pathways involved include the activation of nucleophiles and electrophiles, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
9-Decyn-1-ol: Similar structure but lacks the methanesulfonic acid group.
Methanesulfonic acid: Lacks the alkyne and alcohol groups.
2-Decyn-1-ol: Similar structure but with the triple bond at a different position.
Uniqueness
Dec-9-yn-1-ol;methanesulfonic acid is unique due to the presence of both an alkyne and a methanesulfonic acid group in the same molecule. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis .
Propiedades
Número CAS |
119227-71-3 |
|---|---|
Fórmula molecular |
C11H22O4S |
Peso molecular |
250.36 g/mol |
Nombre IUPAC |
dec-9-yn-1-ol;methanesulfonic acid |
InChI |
InChI=1S/C10H18O.CH4O3S/c1-2-3-4-5-6-7-8-9-10-11;1-5(2,3)4/h1,11H,3-10H2;1H3,(H,2,3,4) |
Clave InChI |
AWESFRMLAVNTNI-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C#CCCCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Benzyloxy)methyl]oxolane-2-thione](/img/structure/B14301520.png)
![3-(4'-Fluoro-3,3',5-trimethyl[1,1'-biphenyl]-2-yl)prop-2-enoic acid](/img/structure/B14301525.png)
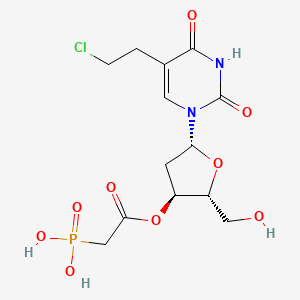
![13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14301551.png)

